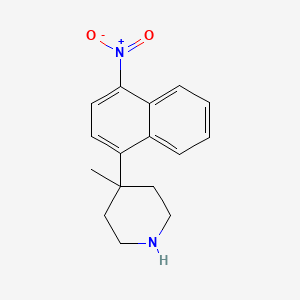
Piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a 4-nitro-1-naphthalenyl group attached to the piperidine ring at the 4-position, along with a methyl group at the same position. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpiperidine with 4-nitro-1-naphthaldehyde under acidic conditions to form the desired compound. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of piperidine derivatives often involves large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reactors allows for efficient and scalable production of piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- .
化学反応の分析
Types of Reactions
Piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 4-methyl-4-(4-amino-1-naphthalenyl)piperidine.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted piperidine derivatives with different functional groups.
科学的研究の応用
Piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activity .
類似化合物との比較
Piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- can be compared with other similar compounds, such as:
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine derivative with anti-inflammatory and anticancer activities.
These compounds share the piperidine core structure but differ in their substituents and biological activities, highlighting the unique properties of piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- .
特性
CAS番号 |
870888-38-3 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC名 |
4-methyl-4-(4-nitronaphthalen-1-yl)piperidine |
InChI |
InChI=1S/C16H18N2O2/c1-16(8-10-17-11-9-16)14-6-7-15(18(19)20)13-5-3-2-4-12(13)14/h2-7,17H,8-11H2,1H3 |
InChIキー |
OZCPYVFVKKEQKV-UHFFFAOYSA-N |
正規SMILES |
CC1(CCNCC1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
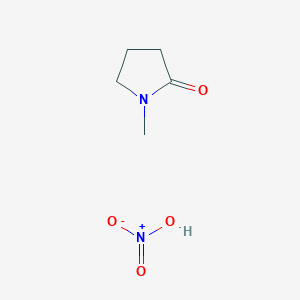
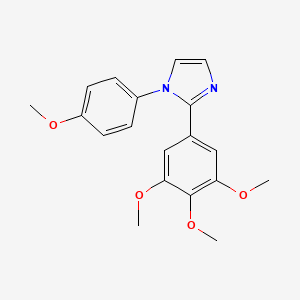
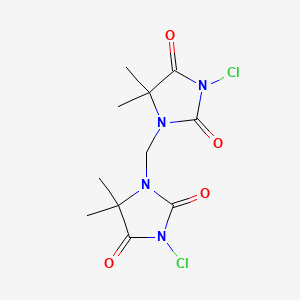

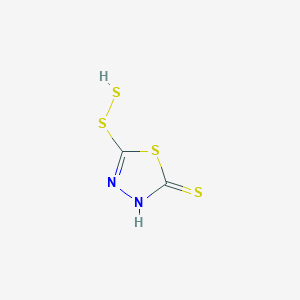

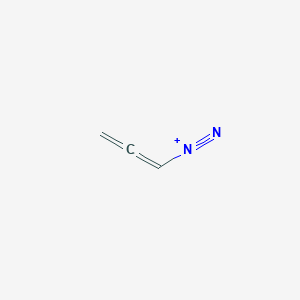
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
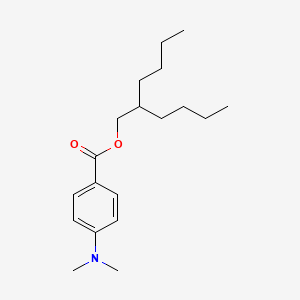
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)
![2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14184343.png)
